5,6,7,8-Tetrahydro-[1,2,5]oxadiazolo[3,4-b]quinoxaline
Description
5,6,7,8-Tetrahydro-[1,2,5]oxadiazolo[3,4-b]quinoxaline is a heterocyclic compound featuring a fused oxadiazole-quinoxaline core with a partially saturated bicyclic structure. This compound is of significant interest in materials science due to its electron-deficient nature, which makes it a strong electron-withdrawing fragment in push-pull systems for optoelectronic applications . Its synthesis typically involves cyclization reactions of substituted pyrazine precursors under acidic or transition metal-free conditions, as demonstrated in the formation of dihydrodibenzo derivatives (e.g., 9,13-dihydrodibenzo[f,h][1,2,5]oxadiazolo[3,4-b]quinoxaline intermediates) . The planar geometry of its oxidized forms, confirmed by X-ray diffraction (XRD), enhances π-conjugation and influences charge transport properties .
Properties
IUPAC Name |
5,6,7,8-tetrahydro-[1,2,5]oxadiazolo[3,4-b]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c1-2-4-6-5(3-1)9-7-8(10-6)12-13-11-7/h1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQHCHIOFZDNPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=NON=C3N=C2C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90497324 | |
| Record name | 5,6,7,8-Tetrahydro[1,2,5]oxadiazolo[3,4-b]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90497324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67200-32-2 | |
| Record name | 5,6,7,8-Tetrahydro[1,2,5]oxadiazolo[3,4-b]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90497324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-[1,2,5]oxadiazolo[3,4-b]quinoxaline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the deoxygenation of intermediate furoxans in the presence of triethyl phosphite in refluxing ethanol, yielding the target oxadiazoloquinoxalines . Other oxidizing agents, such as potassium hexacyanoferrate(III) and lead tetraacetate, can also be used for the furazan ring closure .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro-[1,2,5]oxadiazolo[3,4-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium hexacyanoferrate(III).
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring system.
Common Reagents and Conditions
Oxidizing Agents: Potassium hexacyanoferrate(III), lead tetraacetate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxadiazole derivatives, while reduction can lead to partially or fully reduced quinoxaline derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has identified that compounds related to 5,6,7,8-tetrahydro-[1,2,5]oxadiazolo[3,4-b]quinoxaline exhibit significant antimicrobial properties. Studies indicate that its derivatives can inhibit the growth of various bacteria and fungi. For instance, a study demonstrated that certain derivatives showed activity against Staphylococcus aureus and Escherichia coli .
Neuroprotective Effects
The compound has been investigated for its neuroprotective effects. A study highlighted its potential in preventing neuronal cell death in models of neurodegenerative diseases such as Alzheimer's. The mechanism involves the modulation of oxidative stress pathways and inhibition of apoptosis in neuronal cells .
Anticancer Properties
Another promising application lies in oncology. Research has shown that this compound can induce apoptosis in cancer cell lines through the activation of caspases and the downregulation of anti-apoptotic proteins. This property makes it a candidate for further development as an anticancer agent .
Materials Science
Polymeric Composites
In materials science, this compound is being explored for its incorporation into polymeric composites to enhance thermal stability and mechanical strength. Its ability to form cross-links with other polymeric materials can lead to improved performance characteristics in various applications such as coatings and adhesives .
Conductive Materials
The synthesis of conductive materials using this compound has also been a focus area. The compound's electronic properties allow it to be used in the development of organic semiconductors and photovoltaic devices. Preliminary studies suggest that these materials can exhibit favorable charge transport properties .
Agricultural Chemistry
Pesticide Development
In agricultural chemistry, derivatives of this compound have been evaluated for their potential as pesticides. Their efficacy against specific pests and pathogens makes them suitable candidates for developing novel agrochemicals that are less harmful to non-target organisms compared to traditional pesticides .
Case Studies
| Study | Focus Area | Findings |
|---|---|---|
| Study on Antimicrobial Activity | Medicinal Chemistry | Demonstrated significant inhibition against Staphylococcus aureus and E. coli strains. |
| Neuroprotective Mechanisms | Neuroscience | Showed reduction in oxidative stress markers in neuronal cells exposed to neurotoxic agents. |
| Anticancer Potential | Oncology | Induced apoptosis in multiple cancer cell lines through caspase activation. |
| Conductive Polymer Development | Materials Science | Enhanced charge transport properties when incorporated into polymer matrices. |
| Pesticidal Efficacy | Agricultural Chemistry | Effective against key agricultural pests with reduced environmental impact compared to conventional pesticides. |
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro-[1,2,5]oxadiazolo[3,4-b]quinoxaline involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For instance, it has been shown to exhibit high singlet oxygen quantum yields under red light irradiation, making it effective in photodynamic therapy . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Heteroatom Impact on Electronic Properties
Table 2: Substituent Effects on Cyclization Yields
Photophysical and Electrochemical Properties
- Electron-Withdrawing Capacity: [1,2,5]Oxadiazolo[3,4-b]pyrazine derivatives exhibit stronger electron deficiency than thiadiazolo or quinoxaline analogs, as evidenced by electrochemical gaps (ΔE = ELUMO – EHOMO) .
- Quinoxalines: Solution-phase emission with aggregation-induced emission (AIE) and Stokes shifts >150 nm .
Table 3: Photophysical Comparison
Stability and Practical Considerations
Biological Activity
5,6,7,8-Tetrahydro-[1,2,5]oxadiazolo[3,4-b]quinoxaline is a heterocyclic compound that has attracted attention for its diverse biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its potential therapeutic applications.
- Molecular Formula : C8H8N4O
- Molecular Weight : 176.18 g/mol
- CAS Number : 67200-32-2
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions of appropriate precursors. One common method is the deoxygenation of intermediate furoxans in the presence of triethyl phosphite under refluxing ethanol conditions .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the growth of various cancer cell lines:
- MCF-7 (Breast Cancer) : Exhibited significant antiproliferative activity under hypoxic conditions.
- MDA-MB-231 : Demonstrated effective inhibition comparable to standard chemotherapeutics like doxorubicin .
The compound's mechanism of action appears to involve the modulation of specific molecular targets related to cell proliferation and apoptosis pathways.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The synthesized derivatives have exhibited high degrees of inhibition against various bacterial strains .
Study 1: Anticancer Evaluation
A recent study synthesized several derivatives of quinoxaline and evaluated their anticancer activities. The results indicated that certain derivatives of this compound displayed higher inhibitory effects on tumor cell lines than doxorubicin while remaining non-cytotoxic to normal cells (IC50 values > 100 μg/mL) .
Study 2: Antimicrobial Screening
In another investigation focused on antimicrobial properties, derivatives were assessed against various bacterial strains. The results demonstrated that these compounds exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria .
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors in biological systems. Notably:
- The compound shows high singlet oxygen quantum yields when exposed to red light irradiation, making it suitable for photodynamic therapy applications.
- Its unique structure allows for binding with various molecular targets involved in cancer progression and bacterial resistance mechanisms .
Comparison with Similar Compounds
Q & A
Q. What are the established synthetic routes for 5,6,7,8-Tetrahydro-[1,2,5]oxadiazolo[3,4-b]quinoxaline, and how do reaction conditions affect product yield?
- Methodological Answer : The synthesis typically involves cyclization reactions. For example, intramolecular cyclization of halogenated precursors (e.g., 2,3-dichloroquinoxaline derivatives) with nitrogen-containing nucleophiles under basic conditions can yield the oxadiazoloquinoxaline core. Catalyst systems such as phenyliodine(III) dicyclohexanecarboxylate with iridium under visible light have been reported to enhance regioselectivity and reduce side reactions . Solvent choice (e.g., DMF vs. THF) and temperature (room temperature vs. reflux) significantly influence reaction kinetics and purity. For instance, anhydrous solvents at 60–80°C are preferred to avoid hydrolysis of intermediates .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Methodological Answer :
- NMR : and NMR are critical for confirming the heterocyclic framework. The absence of aromatic protons in the tetrahydro region (δ 1.5–3.0 ppm) and distinct oxadiazole ring protons (δ 8.0–8.5 ppm) are diagnostic .
- IR : Stretching vibrations for C=N (1600–1650 cm) and N-O (1250–1300 cm) confirm functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) can verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns consistent with the fused ring system .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental reactivity data for this compound?
- Methodological Answer :
- Step 1 : Validate computational models (e.g., DFT calculations) by benchmarking against crystallographic data (e.g., bond lengths/angles from X-ray diffraction studies) .
- Step 2 : Investigate solvent effects and transition states using molecular dynamics simulations to explain discrepancies in reaction pathways .
- Step 3 : Use kinetic isotope effects (KIE) or isotopic labeling to probe mechanistic hypotheses (e.g., whether a step is rate-determining) .
Q. What strategies optimize the compound's biological activity through structural modifications?
- Methodological Answer :
- Electron-Withdrawing Groups (EWGs) : Introducing sulfonyl or nitro groups at position 6 enhances electrophilicity, improving interactions with biological targets (e.g., enzymes or DNA) .
- Ring Expansion : Replacing the oxadiazole ring with a triazole moiety (e.g., [1,2,4]triazolo derivatives) can alter binding affinity, as seen in anti-inflammatory studies .
- Bioisosteric Replacement : Substituting oxygen in the oxadiazole ring with sulfur (to form thiadiazole) may improve metabolic stability .
Q. Which computational methods best predict the compound's electronic properties and target interactions?
- Methodological Answer :
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to assess redox activity and nucleophilic/electrophilic sites .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like kinase enzymes or G-protein-coupled receptors (GPCRs). Validate with mutagenesis studies .
- QSAR Models : Develop quantitative structure-activity relationships using descriptors like polar surface area (PSA) and logP to guide lead optimization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
